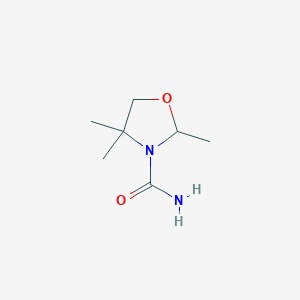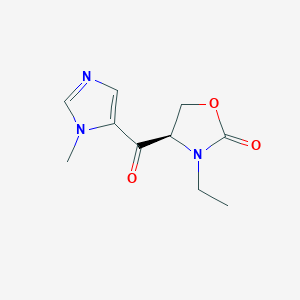
trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C12H14FNO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate typically involves the reaction of benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate with appropriate reagents under controlled conditions. One common method is the Suzuki–Miyaura coupling, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of various derivatives.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, allowing for the creation of diverse derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
科学的研究の応用
Chemistry: In organic synthesis, trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate serves as a versatile intermediate for the preparation of various complex molecules.
Biology: In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It can also serve as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases .
Industry: In the pharmaceutical industry, this compound can be used in the development of new drugs and therapeutic agents. Its unique properties make it a valuable tool for drug discovery and development .
作用機序
The mechanism of action of trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the compound can enhance its binding affinity and selectivity for these targets, leading to increased biological activity . The compound may also modulate specific signaling pathways, contributing to its therapeutic effects.
類似化合物との比較
trans-4-Fluoro-3-hydroxypyrrolidine: This compound shares a similar structure but lacks the benzyl group.
cis-3-Fluoro-4-hydroxypyrrolidine-1-carboxylate: This compound has a different stereochemistry, which can affect its biological activity.
trans-Benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate: This compound has an additional trifluoromethyl group, which can further enhance its properties.
Uniqueness: trans-Benzyl 3-fluoro-4-hydroxypyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry. The presence of the benzyl group and the fluorine atom can significantly influence its chemical and biological properties, making it a valuable compound for various applications .
特性
分子式 |
C12H14FNO3 |
|---|---|
分子量 |
239.24 g/mol |
IUPAC名 |
benzyl (3S,4S)-3-fluoro-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C12H14FNO3/c13-10-6-14(7-11(10)15)12(16)17-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2/t10-,11-/m0/s1 |
InChIキー |
FKICDDSBRVLUCQ-QWRGUYRKSA-N |
異性体SMILES |
C1[C@@H]([C@H](CN1C(=O)OCC2=CC=CC=C2)F)O |
正規SMILES |
C1C(C(CN1C(=O)OCC2=CC=CC=C2)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methoxy-7-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B12871352.png)



![4-Amino-3-ethyl-6-hydroxyisoxazolo[5,4-b]pyridine-5-carbonitrile](/img/structure/B12871374.png)
![3-(2-Aminobenzo[d]oxazol-7-yl)acrylic acid](/img/structure/B12871379.png)



![1-Ethyl-3-(thiophen-2-yl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12871401.png)
![tert-butyl 4-amino-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B12871403.png)

-, (SP-4-3)-](/img/structure/B12871410.png)

